molecular formula C18H30 B14590399 1,2,4-Tri(butan-2-yl)benzene CAS No. 61064-05-9

1,2,4-Tri(butan-2-yl)benzene

Cat. No.: B14590399
CAS No.: 61064-05-9
M. Wt: 246.4 g/mol
InChI Key: XBRGXUDGXCICRC-UHFFFAOYSA-N
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Description

1,2,4-Tri(butan-2-yl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with three butan-2-yl groups at the 1, 2, and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Tri(butan-2-yl)benzene can be achieved through electrophilic aromatic substitution reactions. One common method involves the alkylation of benzene with butan-2-yl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the benzene ring to form the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale alkylation processes. These processes use similar reaction conditions as laboratory synthesis but are optimized for higher yields and efficiency. The use of continuous flow reactors and advanced separation techniques ensures the purity and scalability of the production .

Chemical Reactions Analysis

Types of Reactions

1,2,4-Tri(butan-2-yl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2,4-Tri(butan-2-yl)benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex aromatic compounds.

    Biology: Studied for its potential interactions with biological molecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2,4-Tri(butan-2-yl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s butan-2-yl groups can influence the electron density of the benzene ring, making it more or less reactive towards electrophiles. This reactivity is crucial for its various chemical transformations and applications .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Trimethylbenzene: Similar structure but with methyl groups instead of butan-2-yl groups.

    1,2,4-Tribromobenzene: Substituted with bromine atoms instead of butan-2-yl groups.

    1,2,4-Trinitrobenzene: Contains nitro groups instead of butan-2-yl groups.

Uniqueness

1,2,4-Tri(butan-2-yl)benzene is unique due to the presence of bulky butan-2-yl groups, which can significantly influence its chemical reactivity and physical properties. This makes it distinct from other similar compounds and valuable for specific applications in research and industry .

Properties

CAS No.

61064-05-9

Molecular Formula

C18H30

Molecular Weight

246.4 g/mol

IUPAC Name

1,2,4-tri(butan-2-yl)benzene

InChI

InChI=1S/C18H30/c1-7-13(4)16-10-11-17(14(5)8-2)18(12-16)15(6)9-3/h10-15H,7-9H2,1-6H3

InChI Key

XBRGXUDGXCICRC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC(=C(C=C1)C(C)CC)C(C)CC

Origin of Product

United States

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